molecular formula C19H21ClN4O6S B2691993 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1216788-43-0

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No. B2691993
CAS RN: 1216788-43-0
M. Wt: 468.91
InChI Key: NHKRDZXNQQFOIC-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4O6S and its molecular weight is 468.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Drug Development

  • The synthesis of novel compounds from visnagenone and khellinone derivatives has been reported, focusing on their anti-inflammatory and analgesic properties. These compounds, including various heterocyclic structures, were evaluated for COX-1/COX-2 inhibition, showing promising results as analgesic and anti-inflammatory agents (A. Abu‐Hashem et al., 2020).

Chemical Synthesis Techniques

  • Research on the synthesis of Gefitinib, an anticancer drug, involves complex chemical reactions, highlighting the importance of mastering synthesis techniques that could be applicable to a wide range of compounds including the target compound (Bo Jin et al., 2005).

Radiolabeling for Imaging

  • The development of PET agents for imaging in Parkinson's disease involves intricate synthesis methods for compounds with potential applicability in neurological research. The synthesis of [11C]HG-10-102-01 demonstrates the complexities involved in creating imaging agents for disease diagnosis and research (Min Wang et al., 2017).

Crystal Structure Analysis

  • Crystal structure determination of related compounds can provide essential insights into the molecular interactions and stability of potential drug candidates. Such analysis is crucial for understanding the physical and chemical properties that contribute to a compound's effectiveness (M. Akkurt et al., 2005).

Co-crystal Formation

  • The study of theophylline co-crystals reveals the importance of molecular interactions in modifying the physical properties of pharmaceutical compounds. This research underscores the relevance of co-crystal formation in drug development for improving solubility, stability, and bioavailability (Shubhangi Kakkar et al., 2018).

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S.ClH/c1-27-13-2-4-16-14(12-13)20-19(30-16)22(7-6-21-8-10-28-11-9-21)18(24)15-3-5-17(29-15)23(25)26;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKRDZXNQQFOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride

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